Product packaging for Lumiracoxib-1-o-glucuronide(Cat. No.:CAS No. 1260603-22-2)

Lumiracoxib-1-o-glucuronide

Cat. No.: B12435899
CAS No.: 1260603-22-2
M. Wt: 469.8 g/mol
InChI Key: GEVZOJTWMGGTTK-ZFORQUDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Carboxylic Acid Glucuronidation (Acyl Glucuronidation)

The glucuronidation of lumiracoxib's carboxylic acid group is a specific type of conjugation known as acyl glucuronidation. This bi-substrate reaction requires the lumiracoxib (B1675440) molecule (the aglycone) and an activated form of glucuronic acid, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which serves as the sugar donor for all UGT isoforms. researchgate.net

The reaction proceeds via a direct S_N2-like mechanism. researchgate.net The process is initiated by a catalytic base within the UGT enzyme's active site, which abstracts a proton from the carboxylic acid group of lumiracoxib. This makes the carboxylate group a stronger nucleophile. The activated carboxylate then attacks the anomeric C1 position of the glucuronic acid moiety of UDPGA, leading to the inversion of the stereochemical configuration at this center. researchgate.netrsc.org This results in the formation of a β-D-glucuronide conjugate, specifically an ester linkage, and the release of uridine diphosphate (B83284) (UDP). researchgate.net The resulting Lumiracoxib-1-o-glucuronide is significantly more water-soluble than the parent drug, which facilitates its elimination from the body. wikipedia.org

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Formation

While direct studies pinpointing the exact UGT isoforms responsible for lumiracoxib glucuronidation are limited, substantial evidence from research on other non-steroidal anti-inflammatory drugs (NSAIDs) and carboxylic acid-containing compounds allows for the identification of the likely enzymatic contributors. nih.gov

The glucuronidation of drugs is almost exclusively catalyzed by enzymes belonging to the UGT1A and UGT2B subfamilies. criver.com These isoforms are highly expressed in major metabolic organs such as the liver and intestine. nih.govresearchgate.net

Research into the glucuronidation of various carboxylic acids has established a rank order of catalytic activity among UGT isoforms, with UGT2B7 generally showing the highest efficiency, followed by UGT1A3 and UGT1A9. nih.gov Studies specifically focused on NSAIDs have confirmed that multiple UGT enzymes are typically involved, most notably UGT2B7, UGT1A9, UGT1A1, and UGT2B4. nih.gov Given that lumiracoxib is an NSAID with a carboxylic acid moiety, it is highly probable that its transformation into this compound is catalyzed by these same UGT isoforms, with a potentially prominent role for UGT2B7. nih.govnih.gov

UGT enzymes, particularly those in the UGT1A and UGT2B subfamilies, are known for their broad and often overlapping substrate specificity. nih.gov This promiscuity allows them to metabolize a vast array of structurally diverse compounds, including many drugs, dietary chemicals, and endogenous substances. nih.gov

UGT2B7: This isoform is considered one of the most important for drug metabolism and is frequently involved in the clearance of drugs containing carboxylic acid groups. criver.com It is known to glucuronidate a wide range of NSAIDs.

UGT1A Subfamily (1A1, 1A3, 1A9): These enzymes also contribute significantly to the metabolism of NSAIDs and other acidic compounds. nih.govnih.gov UGT1A1 is known to accept a wide variety of substrates, while UGT1A9 is also a key enzyme in hepatic drug metabolism. nih.govfrontiersin.org

While specific binding affinity studies for lumiracoxib with individual UGTs are not detailed in the available literature, its chemical structure fits the profile of substrates for these enzymes. The presence of a carboxylic acid group makes it a prime candidate for catalysis by UGT2B7 and various UGT1A isoforms.

Enzymatic Kinetics of this compound Formation

The efficiency of an enzymatic reaction is typically described by Michaelis-Menten kinetics, which characterize the relationship between substrate concentration and the reaction rate.

Specific Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for the formation of this compound have not been reported in the reviewed scientific literature. However, kinetic data for the glucuronidation of other NSAIDs by key UGT isoforms provide context for the likely range of these parameters. For example, studies using recombinant UGTs and human liver microsomes have determined the kinetic parameters for several related drugs.

The table below presents comparative kinetic data for the glucuronidation of other NSAIDs, illustrating the typical enzymatic efficiencies of the UGT isoforms likely involved in lumiracoxib metabolism.

NSAID SubstrateUGT IsoformK_m (μM)Source System
Diclofenac (B195802)UGT2B759.50Human Liver Microsomes nih.gov
IbuprofenUGT2B7320Expressed UGT Supersomes nih.gov
KetoprofenUGT2B7380Expressed UGT Supersomes nih.gov
GrepafloxacinUGT1A9-Recombinant UGTs nih.gov
MoxifloxacinUGT1A1-Recombinant UGTs nih.gov
Table 1. Comparative Michaelis-Menten Constants (K_m) for the Glucuronidation of Various NSAIDs and Fluoroquinolones by UGT Isoforms. Note: Data for lumiracoxib are not available. This table is for illustrative purposes only. K_m value indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate.

The activity of UGT enzymes can be influenced by various factors, including the presence of inhibitors or allosteric modulators.

Enzymatic Inhibition: UGT activity can be inhibited, often competitively, by other drugs or compounds that are also substrates for the same enzyme. Given the broad substrate specificity of enzymes like UGT2B7 and UGT1A9, co-administered drugs that are also metabolized via glucuronidation can compete with lumiracoxib, potentially slowing its metabolism. For instance, mefenamic acid is a known inhibitor of UGT1A9-mediated glucuronidation. nih.gov Furthermore, many NSAIDs are capable of inhibiting various UGT enzymes, suggesting the potential for drug-drug interactions among this class of compounds. nih.gov

Allosteric Modulation: This involves molecules binding to a site on the enzyme other than the active site, causing a conformational change that can either enhance or inhibit enzyme activity. There are no specific studies in the reviewed literature that investigate the allosteric modulation of UGTs in the context of this compound formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClFNO8 B12435899 Lumiracoxib-1-o-glucuronide CAS No. 1260603-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260603-22-2

Molecular Formula

C21H21ClFNO8

Molecular Weight

469.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

GEVZOJTWMGGTTK-ZFORQUDYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Lumiracoxib 1 O Glucuronide

In Vitro Models for Studying Glucuronidation Pathways

To investigate the specific metabolic pathways of drugs like lumiracoxib (B1675440), researchers utilize various in vitro (laboratory-based) models. These systems allow for the study of metabolic reactions in a controlled environment, helping to identify the enzymes involved and the metabolites formed. For studying the formation of Lumiracoxib-1-o-glucuronide, key in vitro tools include recombinant UGT enzymes and subcellular fractions from the liver, such as microsomes and S9 fractions. nih.govthermofisher.com

Recombinant UGT enzymes are specific, individual UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) that are produced in and isolated from cultured cell lines (such as insect or bacterial cells). ebmconsult.com This technology allows researchers to test the metabolic activity of a single enzyme at a time. By incubating lumiracoxib with a panel of different recombinant UGT enzymes in the presence of the necessary co-factor UDPGA, it is possible to precisely identify which specific UGT isoform(s) are responsible for catalyzing the formation of this compound.

Supersomes are a common commercial source of these recombinant enzymes. They are vesicles derived from insect cell membranes that contain a high concentration of a specific human drug-metabolizing enzyme, such as a particular UGT or Cytochrome P450. Using Supersomes provides a clean and highly specific system to screen for the involvement of individual enzymes in a drug's metabolism, free from the interference of other enzymes present in more complex systems like liver homogenates.

Hepatic (liver) subcellular fractions are widely used to study drug metabolism as they contain the primary enzymes responsible for biotransformation. thermofisher.com

Hepatic Microsomes: Liver microsomes are vesicle-like artifacts created from the endoplasmic reticulum when liver cells are homogenized. This fraction is rich in Phase I enzymes like the Cytochrome P450 (CYP) family and also contains several key Phase II UGT enzymes. thermofisher.com Studies have successfully used human liver microsomes to investigate the formation of this compound. nih.gov In these experiments, lumiracoxib is incubated with liver microsomes in the presence of UDPGA to facilitate the glucuronidation reaction. nih.gov

One such study identified Lumiracoxib-1-o-acylglucuronide (designated as M1) and other related metabolites after incubation in a human liver microsomal system. nih.gov

Table 1: Lumiracoxib Metabolites Identified in Human Liver Microsome Incubations

Metabolite IDCompound NameFormation Pathway
M1Lumiracoxib-1-o-acylglucuronideDirect Glucuronidation of Lumiracoxib
M24'-hydroxyl-lumiracoxib-1-O-acylglucuronideHydroxylation followed by Glucuronidation
M3Lumiracoxib-S-acyl-GSH adductReaction of M1 with Glutathione (B108866) (GSH)
M44'-hydroxyl-lumiracoxib-S-acyl-GSH adductReaction of M2 with Glutathione (GSH)

This table is based on findings from a study on the bioactivation of lumiracoxib. nih.gov

S9 Fraction: The S9 fraction is a supernatant preparation obtained from liver homogenate after centrifugation at 9000g. thermofisher.com This fraction contains both the microsomal enzymes and the soluble cytosolic enzymes of the cell. nih.gov Therefore, the S9 fraction offers a more comprehensive metabolic system than microsomes alone, as it includes a wider array of both Phase I and Phase II enzymes, such as sulfotransferases, which are located in the cytosol. nih.govresearchgate.net The S9 fraction is considered a robust model for metabolic stability screening because its enzymatic profile is more representative of a complete liver cell (hepatocyte) than microsomes alone. nih.govkosheeka.com For studying glucuronidation, the S9 fraction is highly suitable as it contains the necessary UGT enzymes, and like microsomal systems, requires the addition of the UDPGA co-factor for the reaction to proceed.

Table 2: Comparison of In Vitro Hepatic Systems for Glucuronidation Studies

FeatureHepatic MicrosomesHepatic S9 Fraction
Source Endoplasmic ReticulumCytosol + Microsomes
Primary Phase I Enzymes Cytochrome P450s (CYPs)Cytochrome P450s (CYPs)
Primary Phase II Enzymes UDP-glucuronosyltransferases (UGTs)UGTs, Sulfotransferases (SULTs), etc.
Cofactor Requirement Requires addition of UDPGARequires addition of UDPGA, PAPS, etc.
Primary Use Study of CYP and UGT-mediated metabolismBroader metabolic profiling (Phase I & II)

This table provides a general comparison of the two in vitro systems. thermofisher.comresearchgate.net

Reactivity and Chemical Instability of Lumiracoxib 1 O Glucuronide

Characterization of Acyl Migration and Isomerization Pathways

The ester linkage in lumiracoxib-1-O-acylglucuronide is susceptible to nucleophilic attack, leading to a non-enzymatic intramolecular rearrangement known as acyl migration. This process results in the formation of several positional isomers.

Under physiological conditions, the acyl group of lumiracoxib-1-O-acylglucuronide can migrate from the C-1 position of the glucuronic acid moiety to the hydroxyl groups at the C-2, C-3, and C-4 positions. This intramolecular transesterification leads to the formation of a mixture of β-anomeric isomers: lumiracoxib-2-O-glucuronide, lumiracoxib-3-O-glucuronide, and lumiracoxib-4-O-glucuronide. researchgate.netnih.gov The migration is a spontaneous process that occurs in aqueous environments, particularly at neutral or slightly alkaline pH. The formation of these isomers is a critical aspect of the compound's chemistry, as the reactivity of the acyl group is altered once it has migrated from the anomeric C-1 position.

The chemical instability of lumiracoxib-1-O-acylglucuronides has been demonstrated in in vitro studies. In a phosphate (B84403) buffer solution, the half-life (T1/2) of these 1-O-acylglucuronides was determined to be 1.5 hours. researchgate.netnih.gov This relatively short half-life indicates a rapid conversion to other forms. The rate of this isomerization is influenced by the pH of the surrounding medium, with studies on other acyl glucuronides showing an increased rate of migration at higher pH values. While detailed kinetic studies with specific rate constants for each isomer of lumiracoxib-1-o-glucuronide in various physiologically relevant buffers are not extensively documented in the public domain, the available data underscores the transient nature of the parent 1-O-acyl form.

Table 1: Stability of Lumiracoxib-1-O-Acylglucuronides in Phosphate Buffer

Compound Buffer Half-life (T1/2) Reference

Investigation of Adduct Formation with Endogenous Biomolecules

The electrophilic nature of this compound and its isomers facilitates their reaction with nucleophilic endogenous molecules, leading to the formation of covalent adducts.

Lumiracoxib-1-O-acylglucuronide is reactive towards glutathione (B108866) (GSH), a key endogenous antioxidant. The reaction proceeds via transacylation, where the acyl group of lumiracoxib (B1675440) is transferred to the sulfhydryl group of GSH, forming a drug-S-acyl-GSH adduct. researchgate.netnih.gov This reaction has been observed in vitro in human liver microsomes in the presence of UDPGA (uridine 5'-diphospho-glucuronic acid), the co-factor for glucuronidation. The formation of these GSH adducts is a significant bioactivation pathway for lumiracoxib. researchgate.netnih.gov

Following the rearrangement to the 2-, 3-, and/or 4-isomers, the glucuronide ring can undergo opening to form reactive aldehyde derivatives. These aldehyde intermediates can then react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff base derivatives. researchgate.netnih.gov This pathway represents another mechanism by which lumiracoxib can covalently modify biological macromolecules.

The formation of protein adducts by reactive metabolites is a key area of investigation in drug safety. Acyl glucuronides are known to covalently bind to proteins. currentseparations.com While specific studies extensively detailing the in vitro formation of protein adducts with this compound are limited, the established reactivity of this metabolite with nucleophiles like GSH and the formation of reactive aldehydes strongly suggest its potential to form adducts with proteins. The covalent modification of proteins by drug metabolites can have significant toxicological consequences.

Table 2: Summary of Identified Adducts of this compound

Reactant Adduct Type Mechanism Reference
Glutathione (GSH) Drug-S-acyl-GSH adduct Transacylation researchgate.netnih.gov

Mechanisms Underlying Chemical Reactivity and Electrophilicity

Intramolecular Acyl Migration and Isomerization

The most significant pathway for the degradation of this compound is intramolecular acyl migration. In this process, the lumiracoxib acyl group, initially attached at the C-1 position of the glucuronic acid moiety, rearranges to other positions on the sugar ring. This migration is a pH-dependent process and is considered the predominant degradation pathway under physiological conditions.

The initial 1-O-acyl-β-d-glucuronide can isomerize to form 2-, 3-, and 4-O-glucuronic acid esters. These positional isomers are not substrates for β-glucuronidase, which would typically hydrolyze the glucuronide bond and facilitate excretion. The formation of these isomers is a critical step in the bioactivation of lumiracoxib, as they are also chemically reactive.

Formation of Reactive Electrophiles

The electrophilicity of this compound and its isomers is the basis for their reactivity towards biological nucleophiles. Two primary mechanisms lead to the formation of reactive species that can covalently bind to proteins and other macromolecules.

Transacylation: The acyl glucuronide and its isomers can directly react with nucleophiles through a process called transacylation. In this reaction, the lumiracoxib acyl group is transferred to a nucleophilic group, such as the thiol group of cysteine residues in proteins or in glutathione (GSH). This results in the formation of stable covalent adducts, for example, lumiracoxib-S-acyl-GSH.

Glycation via Aldehyde Formation: A second pathway involves the rearrangement of the 2-, 3-, and 4-O-acyl isomers. The glucuronic acid ring of these isomers can open to form a reactive aldehyde derivative. This aldehyde is a potent electrophile that can react with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base. This process is a form of non-enzymatic glycation and leads to the covalent modification of proteins.

The formation of these protein adducts is hypothesized to be a key event in the initiation of an immune response and subsequent cellular damage, potentially leading to the observed liver injury associated with lumiracoxib.

Identified Metabolites and Adducts

In vitro studies using human liver microsomes and trapping agents have identified several metabolites and adducts of lumiracoxib that are formed through these reactive pathways. The table below summarizes the key identified products resulting from the chemical reactivity of this compound.

Metabolite/Adduct IDDescriptionFormation Pathway
M1Lumiracoxib-1-O-acylglucuronideInitial glucuronidation product
M24'-hydroxyl-lumiracoxib-1-O-acylglucuronideGlucuronidation of a hydroxylated lumiracoxib metabolite
M3Lumiracoxib-S-acyl-GSH adductTransacylation of M1 with glutathione
M44'-hydroxyl-lumiracoxib-S-acyl-GSH adductTransacylation of M2 with glutathione
M5-M8Schiff base derivatives with N-acetyl-lysineReaction of aldehyde derivatives (from rearranged isomers) with N-acetyl-lysine

The formation of these various metabolites and adducts provides a clear biochemical profile of the bioactivation of lumiracoxib via its acyl glucuronide, which is considered a significant mechanism contributing to the liver injury observed with this drug.

Advanced Analytical Methodologies for Research of Lumiracoxib 1 O Glucuronide

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is a pivotal tool for the definitive identification and quantification of Lumiracoxib-1-o-glucuronide. Its ability to provide accurate mass measurements allows for the determination of elemental composition, which is critical for distinguishing the metabolite from other endogenous and exogenous compounds in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry, particularly ultra-high performance liquid chromatography (UHPLC-MS/MS), has become the gold standard for analyzing this compound. nih.gov This approach offers a powerful combination of high-efficiency separation and highly sensitive and selective detection.

A validated UHPLC-MS/MS method has been developed for the simultaneous determination of lumiracoxib (B1675440) and its metabolites, including this compound, in rat plasma. nih.gov This method typically employs a reversed-phase column, such as an ACQUITY BEH C18 column, with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water containing a small percentage of formic acid to improve ionization. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. nih.gov For this compound, the specific transition monitored is typically m/z 470.1 → 276.1 in positive ionization mode. nih.gov

ParameterConditionReference
ChromatographyUHPLC nih.gov
ColumnACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm) nih.gov
Mobile PhaseAcetonitrile and water with 0.2% formic acid nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Ionization ModePositive Ion Electrospray nih.gov
MRM Transitionm/z 470.1 → 276.1 nih.gov

Fragmentation Pattern Analysis for Metabolite Identification and Isomer Differentiation

The structural identification of this compound is confirmed through the analysis of its fragmentation pattern in tandem mass spectrometry. nih.gov A defining characteristic of glucuronide conjugates during collision-induced dissociation (CID) is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. currentseparations.com

In the case of this compound (precursor ion at m/z 470.1), the major product ion observed at m/z 276.1 corresponds to the protonated aglycone (lumiracoxib) after this characteristic neutral loss. nih.gov This fragmentation is a key diagnostic feature used to identify the compound as a glucuronide conjugate of lumiracoxib. Further fragmentation of the aglycone can provide additional structural confirmation. While standard CID is excellent for identifying a compound as a glucuronide, it often provides limited information to differentiate between positional isomers (e.g., 1-O-acyl, 2-O-acyl, 3-O-acyl, and 4-O-acyl glucuronides) because they often yield identical product ion spectra. nih.govnih.gov

Application of Ion-Molecule Reactions (e.g., with BF₃) for Glucuronide Isomer Differentiation

Differentiating glucuronide isomers, particularly the positional isomers of acyl glucuronides that can form through acyl migration, is a significant analytical challenge. nih.govresearchgate.net Gas-phase ion-molecule reactions within the mass spectrometer offer an advanced solution to this problem. This technique involves reacting mass-selected ions with a neutral reagent gas to form diagnostic product ions that are indicative of the isomer's structure.

One such method involves the use of boron trifluoride (BF₃) as a reagent gas. researchgate.net Studies have shown that deprotonated acyl-glucuronides react with BF₃ to form unique product ions that are not observed for O- or N-glucuronides. researchgate.net Specifically, migrated acyl-glucuronides can form diagnostic adducts with BF₃, such as [M - H + 2BF₃ - 3HF]⁻. Upon subsequent collision-activated dissociation (CAD), this product ion fragments via a characteristic loss of 2-fluoro-1,3,2-dioxaborale (a loss of 88 Da), which is a diagnostic marker for migrated acyl-glucuronides. researchgate.net This methodology, when coupled with HPLC, can distinguish the initial 1-β-acyl-glucuronide from other isomers formed via acyl migration, providing a powerful tool for detailed metabolic studies of compounds like lumiracoxib. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural characterization of metabolites, including this compound. While mass spectrometry provides information on mass and elemental composition, NMR provides definitive information about the precise arrangement of atoms and the stereochemistry of the molecule.

Techniques such as 1H NMR and 13C NMR, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC), allow for the complete assignment of all proton and carbon signals in the molecule. This level of detail is crucial for confirming the site of glucuronidation and identifying the specific positional isomers of acyl glucuronides. For instance, the chemical shifts and spin-spin coupling patterns of the protons on the glucuronic acid ring are highly sensitive to the position of the acyl linkage. researchgate.net

The direct coupling of HPLC with NMR (HPLC-NMR) is a particularly powerful approach. It allows for the separation of metabolites from a complex biological matrix, such as urine, and subsequent characterization of the individual isomers online. researchgate.net This technique has been successfully used to separate and identify the 2-O-, 3-O-, and 4-O-acylglucuronide isomers of other nonsteroidal anti-inflammatory drugs, demonstrating its potential for the detailed study of this compound and its potential rearrangement products in biological fluids. researchgate.net

Chromatographic Separation Techniques for Metabolic Profiling

Effective chromatographic separation is a prerequisite for the accurate analysis of this compound, especially in complex biological samples where it coexists with the parent drug, other metabolites, and endogenous compounds.

Development of High-Performance Liquid Chromatography (HPLC) Methods

The development of robust High-Performance Liquid Chromatography (HPLC) and UHPLC methods is fundamental to metabolic profiling studies. For lumiracoxib and its metabolites, reversed-phase chromatography is the most common approach. nih.govresearchgate.net

Several methods have been established, utilizing different column chemistries and mobile phases to achieve optimal separation. These methods form the foundation for isolating and quantifying the glucuronide metabolite.

Column TypeMobile Phase CompositionDetectionReference
ACQUITY BEH C18 (UHPLC)Acetonitrile / 0.2% Formic Acid in WaterMS/MS nih.gov
Synergi fusion C18Acetonitrile / 25 mM Phosphoric Acid (pH 3.0)UV (272 nm) researchgate.net
Propylsulfonic acid bonded silicaAcetonitrile / Water / 10 mM Phosphate (B84403) Buffer (pH 7.4)UV (278 nm)

The choice of column, such as a C18 or a more specialized column, and the optimization of mobile phase components (e.g., pH, organic solvent ratio, and additives like formic acid or phosphate buffers) are critical for achieving the necessary resolution to separate this compound from closely related compounds, including potential isomers. nih.govresearchgate.net

Optimization of Ultra-Performance Liquid Chromatography (UPLC) Applications

The quantitative analysis of this compound, a significant metabolite of Lumiracoxib, necessitates the development of highly sensitive and specific analytical methodologies. Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), has emerged as a important tool for this purpose. The optimization of UPLC methods is critical for achieving reliable and accurate quantification of this compound in complex biological matrices such as plasma.

A key aspect of method development is the optimization of chromatographic conditions to ensure efficient separation of the analyte from the parent drug, other metabolites, and endogenous plasma components. nih.gov In a notable study, a simple and sensitive ultra-high performance liquid chromatography-tandem mass spectrometric (UHPLC-MS/MS) method was developed for the simultaneous determination of lumiracoxib and its metabolites, including this compound (referred to as lumiracoxib-acyl-glucuronide), in rat plasma. nih.gov

The chromatographic separation was achieved on an ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm). nih.gov The mobile phase consisted of a gradient of water with 0.2% formic acid and acetonitrile. nih.gov The inclusion of formic acid in the mobile phase is crucial for improving the peak shape and ionization efficiency of the analytes. The specific gradient elution program is detailed in the table below.

Optimized UPLC Parameters for the Analysis of this compound

Parameter Condition
Column ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm) nih.gov
Mobile Phase A Water with 0.2% formic acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate Not specified in the provided abstract
Column Temperature Not specified in the provided abstract
Injection Volume Not specified in the provided abstract

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

The developed UHPLC-MS/MS method demonstrated excellent linearity for this compound over a concentration range of 1-200 ng/mL, with a correlation coefficient (r) greater than 0.995. nih.gov The method also exhibited high precision, with a relative standard deviation (RSD) not exceeding 8.23%, and accuracy, with a relative error (RE) ranging from -7.85% to 9.50%. nih.gov Furthermore, the extraction recovery of the analyte was greater than 80.54%. nih.gov These validation parameters underscore the robustness and reliability of the optimized UPLC method for the quantitative analysis of this compound in pharmacokinetic studies. nih.gov

Validation Data for the Optimized UPLC-MS/MS Method

Validation Parameter This compound
Linearity Range 1-200 ng/mL nih.gov
Correlation Coefficient (r) > 0.995 nih.gov
Precision (RSD) ≤ 8.23% nih.gov
Accuracy (RE) -7.85% to 9.50% nih.gov

| Extraction Recovery | > 80.54% nih.gov |

The successful application of this optimized method in a pharmacokinetic study of lumiracoxib and its metabolites in rats highlights the importance of meticulous method development in advancing the understanding of drug metabolism and disposition. nih.gov

Pharmacokinetic Research Considerations of Lumiracoxib 1 O Glucuronide in Non Human Systems

Disposition Studies in In Vitro and Animal Models

The disposition of Lumiracoxib-1-o-glucuronide is characterized by its formation in the liver, followed by distribution and subsequent elimination. Studies in animal models, particularly rodents, have been instrumental in elucidating these processes.

Direct experimental data from membrane permeability assays, such as Caco-2 assays, specifically for this compound, are not extensively detailed in published literature. However, based on the physicochemical properties of glucuronide conjugates, certain inferences can be drawn. Glucuronidation significantly increases the polarity and molecular weight of the parent compound, which generally results in limited passive permeability across biological membranes. frontiersin.org

The transport of drug glucuronides is typically dependent on membrane transporters. frontiersin.org It is well-established that various uptake and efflux transporters handle these conjugates. frontiersin.org Therefore, the passage of this compound across cellular barriers, such as the intestinal epithelium or hepatocytes, is likely mediated by specific transporter proteins rather than passive diffusion. frontiersin.orgnih.gov In vitro models like Caco-2 cell monolayers, which express a range of transporter proteins, are standard tools for investigating such transport mechanisms. researchgate.netnih.gov

Table 1: General Characteristics of Acyl Glucuronide Transport

Characteristic Description Implication for this compound
Passive Permeability Generally low due to increased polarity and molecular size. Unlikely to be a major mechanism for crossing cell membranes.
Active Transport Mediated by uptake (e.g., OATPs) and efflux (e.g., MRPs, BCRP) transporters. frontiersin.org Transport into and out of cells like hepatocytes and renal tubular cells is likely an active process.

| In Vitro Models | Caco-2 or MDCK cell assays are used to study permeability and transporter interactions. researchgate.netnih.gov | These models would be suitable for characterizing the specific transporters involved in the disposition of the metabolite. |

Following its formation, this compound is distributed and eliminated. Studies in mice have shown that after oral administration of lumiracoxib (B1675440), a complex pattern of metabolites, including conjugated forms, is detected in urine, bile, and fecal extracts. nih.gov This indicates that both renal and biliary pathways are involved in the excretion of lumiracoxib metabolites.

In a study using male C57bl/6J mice, metabolic profiling revealed large amounts of hydroxylated and conjugated metabolites in urine, bile, and feces. nih.gov Another study in chimeric mice with humanized livers showed a higher proportion of acyl glucuronide metabolites compared to murinized mice, suggesting species differences in metabolic pathways. nih.gov While the parent drug lumiracoxib is known to distribute into inflamed tissues, specific data on the tissue distribution of the this compound metabolite is limited. researchgate.net However, its high polarity suggests it would likely have restricted distribution into lipophilic tissues and would be primarily confined to the bloodstream and organs of elimination like the liver and kidneys.

Table 2: Excretion of Lumiracoxib Metabolites in Mice

Excretion Matrix Findings in Preclinical Models (Mice) Reference
Bile Contains significant amounts of hydroxylated and conjugated metabolites. nih.gov
Urine Contains significant amounts of hydroxylated and conjugated metabolites. nih.gov

| Feces | Contains unchanged parent drug and conjugated metabolites. | nih.gov |

Mechanistic Studies of Elimination Pathways

The elimination of this compound from the body is a critical step in its disposition, primarily occurring through biliary and renal routes.

The presence of lumiracoxib metabolites in the bile of mice confirms that biliary excretion is a key elimination pathway. nih.gov The excretion of glucuronide conjugates from hepatocytes into the bile is an active transport process mediated by canalicular efflux transporters. nih.govnih.gov The Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, is known to be a primary transporter for many glucuronide conjugates. nih.govunc.edu It is highly probable that MRP2 is involved in the biliary excretion of this compound.

In vitro models such as sandwich-cultured hepatocytes are used to quantify biliary excretion and study the involvement of specific transporters like MRP2. unc.edu While direct studies on this compound using these models have not been reported, they represent a key methodology for future mechanistic investigations.

Renal excretion is another major route for the elimination of lumiracoxib metabolites. nih.gov The process of renal clearance for anionic compounds like glucuronides typically involves secretion by the renal tubules. This is a two-step process involving uptake from the blood into the tubular cells across the basolateral membrane, followed by efflux into the tubular lumen across the apical membrane.

Organic Anion Transporters (OATs) are responsible for the uptake of many drug glucuronides from the blood into the proximal tubule cells. frontiersin.org Subsequently, efflux transporters such as MRP2 and MRP4, located on the apical membrane, mediate the secretion of these conjugates into the urine. frontiersin.org Although specific transporters for this compound have not been identified, its structure suggests that its renal clearance is likely governed by these established pathways for anionic drug conjugates.

Assessment of Enterohepatic Recirculation in Research Models

Enterohepatic recirculation is a pharmacokinetic phenomenon where compounds excreted in the bile are reabsorbed from the intestine and return to the systemic circulation. researchgate.net This process can prolong the half-life of a drug. For glucuronide metabolites, this typically involves:

Biliary excretion of the glucuronide conjugate into the intestine. nih.gov

Hydrolysis of the glucuronide back to the parent drug (lumiracoxib) by β-glucuronidases produced by the gut microbiota.

Reabsorption of the more lipophilic parent drug from the intestine back into the portal circulation. researchgate.net

Role of Drug Transporters in this compound Disposition

The disposition of drug metabolites is critically dependent on membrane transporters that facilitate their movement across cellular barriers in key organs such as the liver and kidneys. Following its formation, primarily through UDP-glucuronosyltransferase (UGT) enzymes, this compound relies on a coordinated interplay of uptake and efflux transporters for its systemic clearance. As an organic anion, this metabolite is a prime candidate for interaction with several superfamilies of solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which govern its uptake from circulation into excretory organs and subsequent elimination into bile and urine.

Interactions with Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs)

The initial step in the renal and hepatic clearance of circulating anionic metabolites is their uptake from the bloodstream into epithelial cells, a process mediated largely by OATs and OATPs.

Organic Anion Transporters (OATs)

OATs, members of the SLC22A gene family, are expressed on the basolateral membrane of renal proximal tubule cells and are fundamental to the active secretion of a wide array of organic anions and drugs from the blood into the urine. nih.govresearchgate.net Glucuronide conjugates of many nonsteroidal anti-inflammatory drugs (NSAIDs) are known substrates for these transporters. researchgate.net

While direct transport studies on this compound are limited, research on the parent compound, lumiracoxib, provides significant insight. Studies have shown that lumiracoxib is a potent inhibitor of human OAT1 and OAT3. This strong interaction of the parent drug suggests that its glucuronide conjugate, which possesses a key anionic carboxylate group, is also a likely substrate and/or inhibitor of these transporters, representing a critical pathway for its renal elimination.

Organic Anion Transporting Polypeptides (OATPs)

OATPs, encoded by the SLCO gene family, are multispecific uptake transporters crucial for the hepatic clearance of a diverse range of amphipathic organic compounds, including numerous glucuronide conjugates. researchgate.netnih.gov OATP1B1 and OATP1B3 are particularly important as they are expressed almost exclusively on the basolateral (sinusoidal) membrane of hepatocytes and mediate the uptake of substrates from the portal blood. nih.govnih.govmdpi.com

The parent drug, lumiracoxib, has been shown to interact with OATP1B1 and OATP1B3, inhibiting the transport of certain substrates. nih.gov Given that OATPs are well-established transporters of drug glucuronides, it is highly probable that this compound is a substrate for hepatic OATPs. researchgate.netnih.govresearchgate.net This transporter-mediated uptake into hepatocytes is an essential prerequisite for its subsequent metabolism or direct excretion into the bile.

Table 1: Overview of Key Hepatic and Renal Uptake Transporters for Anionic Conjugates
TransporterGene FamilyPrimary LocationRole in DispositionKnown Substrates/Interactions
OAT1 (SLC22A6)SLCBasolateral membrane of renal proximal tubulesMediates uptake of organic anions from blood into kidney cells for urinary excretion.NSAIDs, antiviral drugs, glucuronide conjugates. nih.govresearchgate.net Parent lumiracoxib is an inhibitor.
OAT3 (SLC22A8)SLCBasolateral membrane of renal proximal tubulesOverlapping substrate specificity with OAT1; key for renal drug clearance.Estrone sulfate, NSAIDs, various drug conjugates. researchgate.net Parent lumiracoxib is an inhibitor.
OATP1B1 (SLCO1B1)SLCBasolateral membrane of hepatocytesMediates uptake of drugs and metabolites from portal circulation into the liver.Statins, bilirubin (B190676), estradiol-17β-glucuronide, various NSAIDs (inhibition). nih.govresearchgate.netresearchgate.net
OATP1B3 (SLCO1B3)SLCBasolateral membrane of hepatocytesOverlapping specificity with OATP1B1; crucial for hepatic clearance of xenobiotics.Digoxin, statins, various drug conjugates. nih.govmdpi.comresearchgate.net

Involvement of Efflux Pumps (e.g., MRPs) in Biliary and Renal Excretion

Following uptake into hepatocytes or renal tubular cells, this compound must be exported into either bile or urine. This efflux is an active, ATP-dependent process mediated by transporters from the ABC superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs).

Pharmacokinetic studies in non-human systems have established that lumiracoxib and its metabolites are excreted through both renal (urine) and fecal (bile) routes in approximately equal proportions. researchgate.netnih.govnih.gov This dual excretion pathway underscores the importance of efflux transporters in both the liver and kidney.

The MRP family of transporters, particularly MRP2 (ABCC2) and MRP4 (ABCC4), are well-characterized as efflux pumps for organic anions, including a vast number of glucuronide conjugates. nih.govnih.gov

MRP2 (ABCC2) is strategically located on the apical (canalicular) membrane of hepatocytes and the apical membrane of renal proximal tubule cells. nih.govsolvobiotech.com In the liver, it is a primary transporter responsible for secreting conjugated metabolites, such as bilirubin glucuronides and drug glucuronides, into the bile. nih.govnih.govsolvobiotech.com Its presence in the kidney facilitates the final step of active tubular secretion by pumping substrates into the urine. nih.govnih.gov

MRP4 (ABCC4) is also located on the apical membrane of renal proximal tubule cells and the basolateral membrane of hepatocytes. It plays a significant role in the renal efflux of drug conjugates. nih.govnih.gov

Given its structure as an acyl glucuronide, this compound is an ideal substrate for these efflux pumps. Its secretion into bile is almost certainly mediated by MRP2, accounting for the significant portion of lumiracoxib metabolites recovered in feces. nih.gov Concurrently, its active secretion into urine is likely handled by MRP2 and/or MRP4 located in the kidney. nih.govnih.gov The coordinated action of these efflux pumps is therefore essential for the terminal elimination of this compound from the body.

Table 2: Key Efflux Transporters in the Disposition of Glucuronide Conjugates
TransporterGene FamilyPrimary LocationRole in DispositionCommon Substrates
MRP2 (ABCC2)ABCApical membrane of hepatocytes and renal proximal tubulesMediates ATP-dependent efflux of conjugates into bile and urine. nih.govsolvobiotech.comBilirubin glucuronides, estradiol-17β-glucuronide, mycophenolic acid glucuronide, glutathione (B108866) conjugates. nih.govnih.gov
MRP3 (ABCC3)ABCBasolateral membrane of hepatocytesEfflux of conjugates from the liver back into sinusoidal blood for renal clearance.Bile acids, morphine-3-glucuronide, various drug glucuronides. nih.gov
MRP4 (ABCC4)ABCApical membrane of renal proximal tubules; basolateral membrane of hepatocytesRenal efflux of anionic drugs and conjugates; basolateral efflux from liver. nih.govnih.govProstaglandins, antiviral nucleotide analogs, various drug glucuronides. nih.govfrontiersin.org
BCRP (ABCG2)ABCApical membrane of hepatocytes, intestine, and other tissuesBroad-spectrum efflux pump for drugs and their conjugates.Estrone-3-sulfate, statins, various drug glucuronides and sulfates. nih.gov

Comparative Metabolism Research of Lumiracoxib 1 O Glucuronide Across Species

Analysis of Interspecies Differences in Glucuronidation Rates and Metabolite Profiles

The metabolic fate of lumiracoxib (B1675440) is not uniform across species, with notable differences observed between humans, rats, and mice. In both humans and rats, three major metabolites have been identified: 4'-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4'-hydroxy-5-carboxy-lumiracoxib. nih.gov However, studies in C57bl/6J mice revealed a different metabolic pattern. nih.gov In these mice, acyl glucuronidation, the pathway leading to lumiracoxib-1-o-glucuronide, was found to be an absent or very minor route of biotransformation. nih.govresearchgate.net Instead, a number of unique murine metabolites were detected, particularly taurine (B1682933) conjugates of lumiracoxib and its oxidative metabolites. nih.govresearchgate.net

This contrasts with findings in chimeric mice with humanized livers (FRG mice), where the metabolic profiles were markedly different from those in standard murinized animals. nih.gov The humanized mice showed a significantly higher proportion of the dose being metabolized into acyl glucuronide forms, with a concurrent reduction in taurine conjugates. nih.gov This suggests that the metabolic machinery in humanized mice more closely resembles that of humans. nih.gov

While direct kinetic data for lumiracoxib glucuronidation across multiple species is limited, studies on the structurally similar compound diclofenac (B195802) provide insight into the potential range of variability. researchgate.net For diclofenac, significant differences in glucuronidation rates are observed in liver microsomes from various species, with rats showing a markedly lower metabolic rate compared to humans, monkeys, dogs, and mice. mdpi.com This highlights that metabolic pathways for structurally related compounds can vary substantially, underscoring the need for careful species selection in preclinical studies. mdpi.com

Table 1: Comparison of Major Lumiracoxib Metabolic Pathways Across Species
Metabolic PathwayHumansRatsC57bl/6J MiceHumanized FRG Mice
Oxidation (e.g., 4'-hydroxylation, 5-carboxylation)MajorMajor nih.govPresent nih.govPresent nih.gov
Acyl GlucuronidationSignificantData not specifiedMinor / Absent nih.govresearchgate.netSignificant Proportion nih.gov
Taurine ConjugationAbsentAbsentUnique & Present nih.govresearchgate.netMuch Reduced nih.gov

Comparative Expression and Activity of UGT Isoforms Across Animal Models

The glucuronidation of drugs is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are divided into families, primarily UGT1 and UGT2. nih.gov The expression and substrate specificity of these enzyme isoforms can differ significantly between species, leading to the observed variations in metabolite profiles. nih.gov

For diclofenac, a structural analogue of lumiracoxib, UGT2B7 has been identified as the major isoform responsible for its glucuronidation in humans. mdpi.com While multiple UGT isoforms from the 1A and 2B families show some activity, UGT2B7 exhibits the highest reaction rate. mdpi.com In contrast, UGT1A1, UGT1A4, and UGT1A8 show little to no activity towards diclofenac. mdpi.com

Marked species differences exist in the expression and function of UGTs. nih.gov For example, rodents lack a direct homologue for human UGT1A4, an isoform involved in the N-glucuronidation of various compounds. nih.gov Such differences can lead to discrepancies in metabolic pathways. In vitro studies of other compounds have shown strong species selectivity; for instance, rats, dogs, and humans might favor one glucuronidation site, while monkeys favor another. nih.govresearchgate.net These isoform-specific differences are critical, as they dictate the rate and type of glucuronide conjugates formed, which can influence both the clearance and potential toxicity of a drug. The use of humanized UGT1 mice, which express human UGT1A enzymes, represents an approach to mitigate these interspecies differences in preclinical studies. nih.gov

Table 2: Major Human UGT Isoforms in Drug Metabolism and Known Species Differences
UGT IsoformCommon Substrates/FunctionsRelevance to Acyl GlucuronidationKnown Interspecies Differences (Human vs. Rodent)
UGT1A1Bilirubin (B190676), various drugs (e.g., SN-38) nih.govnih.govCan be involved in acyl glucuronidation.Functional homologs exist, but kinetic properties can differ. nih.gov
UGT1A3Tertiary amines, phenols nih.govContributes to acyl glucuronidation of some drugs.Differences in expression levels and regulation.
UGT1A4Tertiary amines nih.govGenerally N-glucuronidation, less so for acyl.Rodents lack a direct UGT1A4 homologue. nih.gov
UGT1A9Various drugs, phenolsKnown to be involved in the glucuronidation of nonsteroidal anti-inflammatory drugs (NSAIDs).Monkeys may not be a good model for human UGT1A9 substrates. researchgate.net
UGT2B7Opioids, NSAIDs (e.g., diclofenac) mdpi.comMajor isoform for acyl glucuronidation of many carboxylic acid-containing drugs. mdpi.comFunctional homologs exist, but significant differences in kinetic parameters (Vmax, Km) are reported for substrates like diclofenac. mdpi.com

Evaluation of Preclinical Animal Models for Predicting Human Metabolism of Lumiracoxib Glucuronides

The selection of an appropriate animal model is paramount for accurately predicting the human metabolism of drug candidates. The significant metabolic differences observed for lumiracoxib suggest that standard preclinical models may have limitations. researchgate.net

In contrast, chimeric mice with humanized livers (FRG model) have emerged as a more predictive preclinical tool. nih.gov Studies show a greater, although not perfect, alignment between the metabolic profiles of lumiracoxib in these humanized mice and those reported in humans. nih.gov The increased formation of acyl glucuronide metabolites in the FRG mice makes this model a more useful approach for assessing the biotransformation of compounds like lumiracoxib. nih.gov

Ultimately, the pronounced interspecies differences in glucuronidation kinetics and UGT isoform activity mean that data from any single animal model must be extrapolated to humans with caution. mdpi.comresearchgate.net The failure of some preclinical animal models to predict drug-induced liver injury in humans highlights the critical need for improved predictive models, potentially including those with humanized components. researchgate.net

Table 3: Suitability of Preclinical Models for Predicting Lumiracoxib Glucuronidation
Animal ModelAdvantagesDisadvantagesOverall Predictive Value
RatCommonly used in toxicology; major oxidative metabolites are similar to humans. nih.govGlucuronidation rates for similar compounds can be significantly lower than in humans. mdpi.comLimited, due to potential quantitative differences in conjugation pathways.
C57bl/6J MouseWidely available standard model.Acyl glucuronidation is minor/absent; forms unique taurine conjugates not seen in humans. nih.govresearchgate.netPoor; considered an inappropriate model for lumiracoxib metabolism. researchgate.net
Humanized (FRG) MouseMetabolic profile shows a greater match to humans; produces a higher proportion of acyl glucuronides. nih.govThe metabolic match is not complete; a more complex and costly model. nih.govGood; represents a more useful and predictive approach for lumiracoxib biotransformation. nih.gov

Chemical Synthesis and Derivatization for Research Purposes

Laboratory Synthesis of Lumiracoxib-1-o-glucuronide as a Reference Standard for Research

The generation of pure this compound is essential for its use as an analytical reference standard. This standard allows for the accurate identification and quantification of the metabolite in complex biological matrices such as plasma, urine, and feces during preclinical and clinical studies. Given the challenges of direct chemical synthesis for complex molecules like acyl glucuronides, which are often chemically unstable, laboratory synthesis typically employs biological systems that mimic in vivo metabolic processes. researchgate.net

Methods for producing this compound involve incubating the parent drug, lumiracoxib (B1675440), with biological preparations rich in the necessary enzymes, primarily UDP-glucuronosyltransferases (UGTs). Human liver microsomes are a common source for these enzymes as they contain a high concentration of UGTs responsible for drug metabolism. researchgate.net Another effective method is microbial biotransformation, where specific microorganisms capable of carrying out glucuronidation reactions are used to convert lumiracoxib into its glucuronide conjugate. hyphadiscovery.com Following incubation, the desired metabolite is isolated and purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC). The purified compound's structure is then confirmed using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure its identity and purity as a reference standard. hyphadiscovery.com

Table 1: Methods for Laboratory Synthesis of this compound Reference Standard

Synthesis Method Description Key Components Purification & Confirmation
Microsomal Incubation An in vitro method that uses subcellular fractions of liver tissue (microsomes) containing high concentrations of UGT enzymes to metabolize the parent drug. Lumiracoxib (substrate), Human Liver Microsomes (enzyme source), UDPGA (cofactor), Buffer solution. HPLC for purification; MS and NMR for structural confirmation.
Microbial Biotransformation Utilizes selected microorganisms that express enzymes capable of glucuronidating lumiracoxib. This can be a cost-effective method for larger-scale synthesis. Lumiracoxib, Selected microbial culture, Fermentation medium. Chromatographic purification (e.g., HPLC); MS and NMR for confirmation. hyphadiscovery.com

| Recombinant Enzymes | Employs specific, purified human UGT enzymes expressed in cell lines (e.g., insect or bacterial cells). This method offers high specificity for the desired reaction. | Lumiracoxib, Recombinant human UGT enzyme (e.g., UGT1A4), UDPGA. | HPLC for purification; Confirmation by MS and comparison with biologically generated standards. hyphadiscovery.com |

Preparation of Radiolabeled this compound for Metabolic Tracing Studies

Metabolic tracing studies are vital for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. These studies often utilize radiolabeled compounds to track the parent drug and its metabolites throughout a biological system. The preparation of radiolabeled this compound typically begins with a radiolabeled version of the parent drug, such as [¹⁴C]lumiracoxib. researchgate.net

The synthesis process mirrors the methods used for creating a reference standard, but with the radiolabeled precursor. [¹⁴C]lumiracoxib is incubated with a biological system, like human liver microsomes or in whole-animal studies, where it undergoes metabolism. researchgate.net The resulting mixture contains various metabolites, including [¹⁴C]this compound. This radiolabeled metabolite is then isolated and purified. The purified, radiolabeled glucuronide can be used in quantitative whole-body autoradiography and other ADME studies to trace the disposition of the metabolite. Studies have shown that after oral administration of [¹⁴C]lumiracoxib, radioactivity is excreted in both urine and feces, indicating extensive metabolism. researchgate.net

Table 2: Steps for Preparation of Radiolabeled this compound

Step Procedure Purpose
1. Precursor Synthesis Chemical synthesis of lumiracoxib incorporating a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H). To create a traceable version of the parent drug.
2. Biotransformation Incubation of the radiolabeled lumiracoxib (e.g., [¹⁴C]lumiracoxib) with an enzyme system (e.g., liver microsomes) or administration in an in vivo model. researchgate.net To generate the radiolabeled glucuronide metabolite through natural metabolic pathways.
3. Isolation and Purification Separation of the radiolabeled glucuronide from the parent drug and other metabolites using chromatographic techniques like HPLC. To obtain a pure sample of the radiolabeled metabolite for accurate tracing.

| 4. Quantification | Measurement of radioactivity in the purified sample using liquid scintillation counting. | To determine the concentration and specific activity of the final product for use in quantitative studies. |

Synthesis of Analogs and Modified Glucuronides for Structure-Activity Relationship (SAR) Studies on Glucuronidation

Structure-activity relationship (SAR) studies are conducted to understand how specific structural features of a molecule influence its biological activity or metabolic fate. For this compound, SAR studies would focus on how modifications to the lumiracoxib structure affect the efficiency and regioselectivity of the glucuronidation process. This involves synthesizing a series of lumiracoxib analogs and then evaluating their metabolism.

The synthesis of these analogs would involve targeted chemical modifications to the lumiracoxib scaffold. Key areas for modification could include:

The Carboxylic Acid Group: Altering the acidity or steric hindrance around this group, which is the site of glucuronidation.

The Phenyl Rings: Introducing or changing substituents on either the phenylacetic acid ring or the 2,6-dihaloaniline ring to probe electronic and steric effects.

The Methyl Group: Replacing the methyl group at the 5-position with other alkyl groups or functional groups.

Once synthesized, these analogs are incubated with UGT-containing systems (like human liver microsomes or specific recombinant UGT isoforms). The rate of formation of their corresponding glucuronide conjugates is then measured. By comparing the glucuronidation rates across the series of analogs, researchers can deduce which structural properties enhance or diminish the molecule's suitability as a substrate for UGT enzymes. This information is valuable for designing new drug candidates with more predictable metabolic profiles.

Table 3: Hypothetical Lumiracoxib Analogs for SAR Studies on Glucuronidation

Analog Modification Rationale for Synthesis Expected Impact on Glucuronidation
Esterification of Carboxylic Acid To block the primary site of glucuronidation. Should prevent the formation of the acyl glucuronide.
Substitution on Phenylacetic Acid Ring To investigate how electronic effects (electron-donating vs. withdrawing groups) influence UGT enzyme affinity. Substituents may alter the pKa of the carboxylic acid or interact with the enzyme's active site, changing the reaction rate.
Modification of Dihalo Substituents To assess the role of the halogen atoms (e.g., replacing Chlorine/Fluorine with other halogens or hydrogen). Changes in size and electronegativity of substituents could affect how the molecule fits into the UGT active site.

Future Directions and Emerging Research Avenues for Lumiracoxib 1 O Glucuronide Studies

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Glucuronidation Research

The fields of metabolomics and proteomics are set to revolutionize the study of glucuronidation, the primary metabolic pathway for Lumiracoxib (B1675440). researchgate.netnih.gov These "omics" technologies provide a holistic view of the molecular landscape, enabling researchers to move beyond single-pathway analysis to a more comprehensive systems biology approach. nih.govmdpi.com

Proteomics, the large-scale study of proteins, can identify and quantify the expression levels of UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of Lumiracoxib-1-o-glucuronide. nih.gov By understanding which specific UGT isoforms are involved and how their expression is regulated, researchers can better predict inter-individual variability in Lumiracoxib metabolism. nih.gov Furthermore, proteomics can shed light on the transporters involved in the influx and efflux of Lumiracoxib and its glucuronide metabolite, which is a critical determinant of their disposition. nih.gov

Computational Modeling and Molecular Docking Studies of UGT-Substrate and Glucuronide-Protein Interactions

Computational modeling and molecular docking are powerful in silico tools that offer a window into the molecular interactions governing glucuronidation. nih.govmdpi.com These methods are becoming indispensable for predicting which UGT isoforms are likely to metabolize a drug candidate and for understanding the structural basis of these interactions. researchgate.netacs.org

For this compound, homology modeling can be used to generate three-dimensional structures of the relevant UGT enzymes. nih.govresearchgate.net Subsequently, molecular docking simulations can predict the binding orientation of Lumiracoxib within the active site of these enzymes, providing insights into the catalytic mechanism of glucuronidation. nih.govmdpi.com This information is crucial for understanding the substrate specificity and potential for drug-drug interactions at the enzyme level. nih.gov

Furthermore, these computational approaches can be extended to study the interaction of this compound with other proteins, such as transport proteins. nih.gov By modeling these interactions, it may be possible to predict the transport kinetics of the glucuronide and its potential to accumulate in certain tissues. Machine learning models, integrating structural and dynamic information, are also being developed to predict UGT1A1 inhibitors, which could be a valuable tool in assessing potential interactions with Lumiracoxib metabolism. nih.govresearchgate.net

Development of Novel In Vitro and Ex Vivo Systems for Comprehensive Glucuronidation Research

Advanced cell-based models, such as 3D organoids and microphysiological systems (e.g., "liver-on-a-chip"), offer a more physiologically relevant context for studying the metabolism of Lumiracoxib. youtube.com These systems can maintain the complex architecture and cellular heterogeneity of the liver, providing a more accurate assessment of metabolic pathways and potential liabilities. nih.gov

Cryopreserved hepatocytes are also emerging as a promising in vitro tool for predicting metabolic clearance. nih.govdntb.gov.ua These models can help bridge the gap between in vitro findings and in vivo outcomes, which has been a persistent challenge in glucuronidation research. researchgate.net The use of such advanced systems will be instrumental in conducting comprehensive studies on the formation and transport of this compound, leading to a more refined understanding of its pharmacokinetics.

Table of Research Directions

Research Avenue Key Technologies/Methods Potential Application to this compound Studies

| Advanced Omics Technologies | Metabolomics, Proteomics | - Identification of novel Lumiracoxib metabolites.

  • Quantification of UGT enzyme and transporter expression.
  • Understanding systemic metabolic responses. | | Computational Modeling | Molecular Docking, Homology Modeling, Machine Learning | - Predicting UGT isoform specificity for Lumiracoxib.
  • Elucidating the structural basis of enzyme-substrate interactions.
  • Modeling interactions with transport proteins. | | Novel In Vitro/Ex Vivo Systems | 3D Organoids, Liver-on-a-Chip, Cryopreserved Hepatocytes | - More accurate prediction of in vivo metabolic clearance.
  • Studying complex cell-cell interactions in metabolism.
  • Comprehensive assessment of glucuronide formation and transport. |
  • Table of Compounds

    Compound Name
    4'-hydroxy-5-carboxy-lumiracoxib
    4'-hydroxy-lumiracoxib
    5-carboxy-lumiracoxib
    Celecoxib
    Diclofenac (B195802)
    Ibuprofen
    Lumiracoxib
    This compound
    Naproxen

    Q & A

    Basic Research Questions

    Q. What are the optimal analytical techniques for identifying and quantifying Lumiracoxib-1-O-glucuronide in biological matrices?

    • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for glucuronide metabolites. Key parameters include:

    • Column selection : Reverse-phase C18 columns for polar metabolite separation.
    • Ionization mode : Electrospray ionization (ESI) in negative ion mode for glucuronides.
    • Validation criteria : Follow guidelines for accuracy (±15% deviation), precision (CV <15%), and lower limit of quantification (LLOQ) tailored to expected plasma concentrations .
      • Critical Consideration : Cross-validate with enzymatic hydrolysis (β-glucuronidase treatment) to confirm metabolite identity and rule out matrix interference .

    Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?

    • Methodological Answer : Design stability studies to assess:

    • Temperature effects : Compare room temperature (25°C), refrigerated (4°C), and frozen (-80°C) storage over 24–72 hours.
    • pH sensitivity : Test stability in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (physiological conditions).
    • Freeze-thaw cycles : Evaluate degradation after 3–5 cycles using LC-MS/MS.
    • Documentation : Report degradation products (e.g., free Lumiracoxib) and use stability-indicating assays .

    Q. What synthetic strategies are employed to produce high-purity this compound for reference standards?

    • Methodological Answer :

    • Enzymatic synthesis : Use UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) in recombinant enzyme systems, optimizing co-factor concentrations (UDPGA) and incubation times.
    • Chemical synthesis : Employ protecting-group strategies for regioselective glucuronidation at the 1-O position, followed by purification via preparative HPLC .
      • Quality Control : Confirm purity (>95%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with traceability to pharmacopeial standards where applicable .

    Advanced Research Questions

    Q. How do inter-individual variations in UGT enzyme activity impact the pharmacokinetics of this compound in preclinical models?

    • Methodological Answer :

    • In vitro-in vivo extrapolation (IVIVE) : Use hepatocytes or microsomes from genetically diverse populations (e.g., CYP2C9/UGT2B7 polymorphisms) to model metabolic clearance.
    • PBPK modeling : Incorporate enzyme kinetics (Km, Vmax) and protein binding data to predict interspecies scaling and human pharmacokinetics .
      • Data Contradiction Analysis : Discrepancies between in vitro and in vivo data may arise from transporter-mediated uptake (e.g., OATP1B1/1B3) or enterohepatic recirculation—validate using dual perfused liver-intestine models .

    Q. What experimental designs resolve contradictions in reported this compound plasma half-life values across studies?

    • Methodological Answer :

    • Controlled variable testing : Isolate factors such as:
    • Dosing regimen : Single vs. multiple doses.
    • Renal/hepatic impairment : Use knockout animal models or clinical cohorts with controlled comorbidities.
    • Meta-analysis framework : Apply statistical harmonization (e.g., random-effects models) to adjust for assay variability and population demographics .
      • Critical Insight : Plasma protein binding differences (e.g., albumin vs. α1-acid glycoprotein) may explain variability—measure free vs. total metabolite concentrations .

    Q. How can researchers differentiate this compound’s pharmacological activity from its parent compound in inflammation models?

    • Methodological Answer :

    • Selective inhibition : Co-administer β-glucuronidase inhibitors (e.g., saccharolactone) to block metabolite hydrolysis in cell-based assays (e.g., COX-2 inhibition assays).
    • Receptor binding studies : Use radiolabeled this compound to assess direct interactions with prostaglandin receptors or off-target proteins .
      • Advanced Tool : CRISPR-Cas9-engineered UGT2B7-deficient mice to isolate metabolite-specific effects in vivo .

    Methodological Guidelines for Data Interpretation

    • Handling Conflicting Results : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, and use PICO frameworks (Population, Intervention, Comparison, Outcome) to standardize experimental reporting .
    • Literature Review : Cross-reference pharmacokinetic data with in vitro enzymology studies (e.g., UGT isoform specificity) and clinical trial databases to identify knowledge gaps .

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